Methyl-3-(1-methyl-1-methoxyethoxy)-tetradecanoate
Description
Methyl-3-(1-methyl-1-methoxyethoxy)-tetradecanoate is a structurally complex fatty acid methyl ester characterized by a tetradecanoate backbone (14-carbon chain) esterified with a methyl group. Its distinguishing feature is the 3-(1-methyl-1-methoxyethoxy) substituent, which introduces a branched ether moiety at the third carbon of the fatty acid chain. This modification imparts unique physicochemical properties, such as altered hydrophobicity, solubility, and steric hindrance, compared to simpler tetradecanoate esters.
Properties
Molecular Formula |
C19H38O4 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
methyl 3-(2-methoxypropan-2-yloxy)tetradecanoate |
InChI |
InChI=1S/C19H38O4/c1-6-7-8-9-10-11-12-13-14-15-17(16-18(20)21-4)23-19(2,3)22-5/h17H,6-16H2,1-5H3 |
InChI Key |
GATZFKCVIWQEKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)OC)OC(C)(C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-3-(1-methyl-1-methoxyethoxy)-tetradecanoate typically involves the esterification of tetradecanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The methoxyethoxy group can be introduced through a subsequent etherification reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl-3-(1-methyl-1-methoxyethoxy)-tetradecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl-3-(1-methyl-1-methoxyethoxy)-tetradecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl-3-(1-methyl-1-methoxyethoxy)-tetradecanoate involves its interaction with specific molecular targets. The methoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The tetradecanoate chain provides hydrophobic interactions, which can affect the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Key Observations:
- Molecular Weight: The branched structure increases molecular weight (~328 g/mol) relative to simpler esters (e.g., methyl tetradecanoate: 242 g/mol), likely reducing volatility .
- Biological Relevance: While ethyl and isopropyl tetradecanoates are common in plant essential oils , the target compound’s complex substituent may confer niche biological roles, such as enhanced membrane interaction or enzyme inhibition.
Pharmacological and Phytochemical Context
- Methyl Tetradecanoate: Widely studied for thermodynamic properties (e.g., enthalpy of vaporization = 86.6 kJ/mol ), it serves as a reference compound in lipid research.
- Ethyl Tetradecanoate: Found in Lunularia cruciata, it shares retention times with cyclopentaneundecanoic acid, suggesting overlapping metabolic pathways in liverworts .
- Target Compound : The 3-(1-methyl-1-methoxyethoxy) group may mimic glycolipid structures, enabling interactions with biological membranes or receptors.
Thermodynamic and Spectral Data Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
